cis-1-Propene-1-boronic acid
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Overview
Description
cis-1-Propene-1-boronic acid: is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of this compound can yield alkanes or other reduced products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: H2O2, NaBO3
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, aryl halides
Major Products:
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted alkenes and alkanes
Scientific Research Applications
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-1-Propene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds . The compound’s reactivity is largely due to the presence of the boronic acid group, which can undergo various transformations under mild conditions .
Comparison with Similar Compounds
trans-1-Propene-1-boronic acid: This isomer differs in the spatial arrangement of the boronic acid group, leading to different reactivity and applications.
Vinylboronic acid: Another related compound used in similar coupling reactions but with different steric and electronic properties.
Phenylboronic acid: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Uniqueness: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain organic compounds where the spatial arrangement of atoms is crucial .
Properties
Molecular Formula |
C3H7BO2 |
---|---|
Molecular Weight |
85.90 g/mol |
IUPAC Name |
prop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3 |
InChI Key |
CBMCZKMIOZYAHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC)(O)O |
Origin of Product |
United States |
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